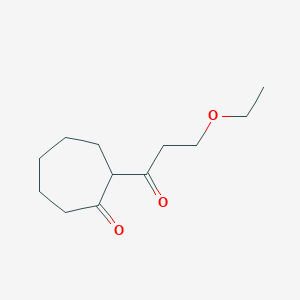
2-(3-Ethoxypropanoyl)cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxypropanoyl)cycloheptan-1-one involves the reaction of cycloheptanone with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxypropanoyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cycloheptanone derivatives.
Scientific Research Applications
2-(3-Ethoxypropanoyl)cycloheptan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxypropanoyl)cycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: A simpler analog with similar structural features but lacking the ethoxypropanoyl group.
2-Cyclohexen-1-one: Another related compound with a cyclohexane ring instead of a cycloheptane ring.
Uniqueness
2-(3-Ethoxypropanoyl)cycloheptan-1-one is unique due to its specific functional groups and ring structure, which confer distinct chemical and physical properties. These features make it particularly useful in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2-(3-ethoxypropanoyl)cycloheptan-1-one |
InChI |
InChI=1S/C12H20O3/c1-2-15-9-8-12(14)10-6-4-3-5-7-11(10)13/h10H,2-9H2,1H3 |
InChI Key |
RXGQLMVXUOTDKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)C1CCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


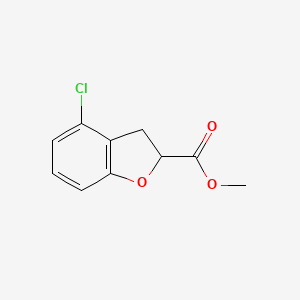


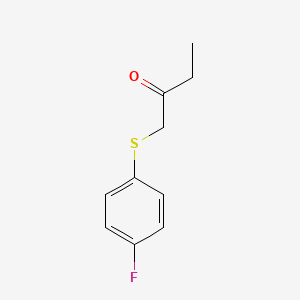

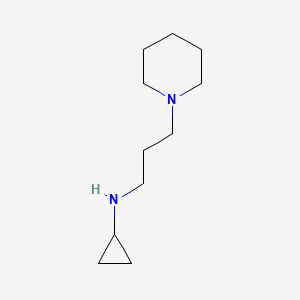

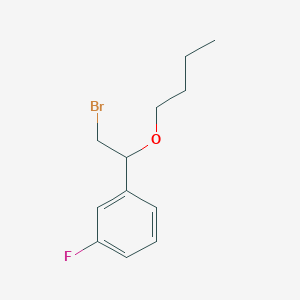

![Ethyl 1-[(2-fluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate](/img/structure/B13640831.png)
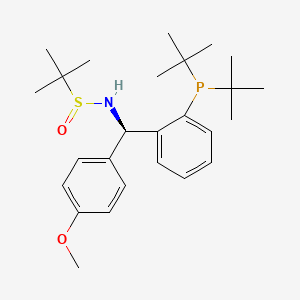

![1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13640843.png)

